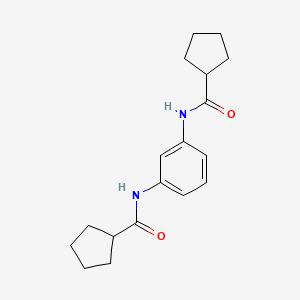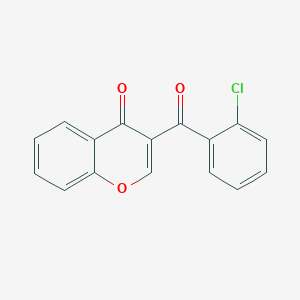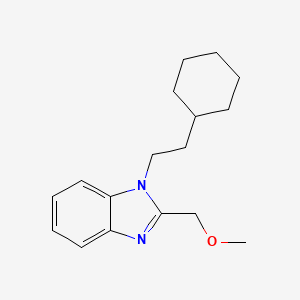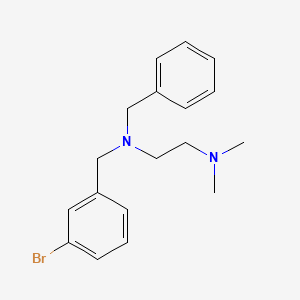![molecular formula C18H18O3 B5815182 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone, also known as BMF, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. BMF is a benzofuran derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology. In
Applications De Recherche Scientifique
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and medicinal chemistry. This compound has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that this compound has antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and pain. In vivo studies have shown that this compound has anticancer properties, which may help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone has several advantages for lab experiments, including its high purity levels, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and its potential for degradation over time.
Orientations Futures
There are several future directions for research on 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone. One area of focus is the development of new drugs and therapies based on this compound's antioxidant, anti-inflammatory, and anticancer properties. Another area of focus is the study of this compound's potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone involves the reaction of 5-methyl-2-furfural with 2-hydroxy-3-methylbenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a Friedel-Crafts acylation reaction with butanoyl chloride to produce this compound. This synthesis method has been optimized and improved over the years, resulting in high yields of this compound with purity levels of up to 99%.
Propriétés
IUPAC Name |
4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-4-7-15-14(10-11)18(16-9-6-13(3)20-16)17(21-15)8-5-12(2)19/h4,6-7,9-10H,5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWUYFGPDZNWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-dioxo-1',2,2',4-tetrahydro-1H-spiro[benzo[cd]indole-5,3'-indole]-3-carboxylic acid](/img/structure/B5815099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5815113.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)





![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)


